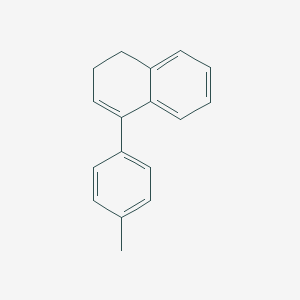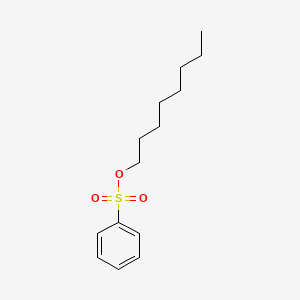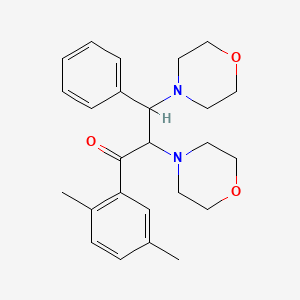
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes both aromatic and morpholine rings
Métodos De Preparación
The synthesis of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce the corresponding ketone. This ketone is then subjected to a Claisen-Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product undergoes further reactions to introduce the morpholine rings .
Análisis De Reacciones Químicas
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared to other similar compounds, such as:
1-Phenyl-1,2-propanedione: This compound has a similar core structure but lacks the morpholine rings, making it less versatile in certain applications.
N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share the 2,5-dimethylphenyl group but have different functional groups, leading to different chemical and biological properties.
The unique combination of aromatic and morpholine rings in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6267-18-1 |
|---|---|
Fórmula molecular |
C25H32N2O3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C25H32N2O3/c1-19-8-9-20(2)22(18-19)25(28)24(27-12-16-30-17-13-27)23(21-6-4-3-5-7-21)26-10-14-29-15-11-26/h3-9,18,23-24H,10-17H2,1-2H3 |
Clave InChI |
NJOYXILDEFCESZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)

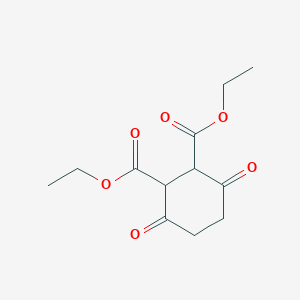
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)

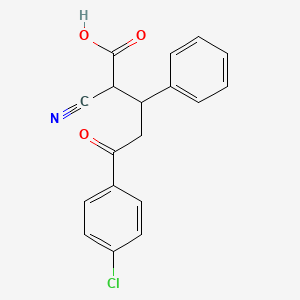
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
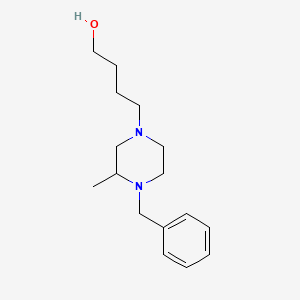
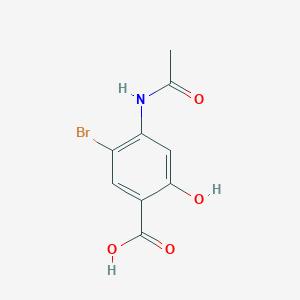

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
